2-Methyl-5-(trifluoromethyl)-2H,3H,5H,6H,7H,8H-imidazo[1,2-a]pyrimidine
CAS No.:
Cat. No.: VC17545085
Molecular Formula: C8H12F3N3
Molecular Weight: 207.20 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C8H12F3N3 |
|---|---|
| Molecular Weight | 207.20 g/mol |
| IUPAC Name | 2-methyl-5-(trifluoromethyl)-1,2,3,5,6,7-hexahydroimidazo[1,2-a]pyrimidine |
| Standard InChI | InChI=1S/C8H12F3N3/c1-5-4-14-6(8(9,10)11)2-3-12-7(14)13-5/h5-6H,2-4H2,1H3,(H,12,13) |
| Standard InChI Key | JKGDSHCGVYTPSY-UHFFFAOYSA-N |
| Canonical SMILES | CC1CN2C(CCN=C2N1)C(F)(F)F |
Introduction
Structural Characteristics and Nomenclature
Molecular Architecture
2-Methyl-5-(trifluoromethyl)-2H,3H,5H,6H,7H,8H-imidazo[1,2-a]pyrimidine features a fused bicyclic system comprising an imidazole ring condensed with a partially saturated pyrimidine ring. The trifluoromethyl (-CF₃) substituent at position 5 and the methyl group at position 2 create distinct electronic and steric profiles. The molecular formula C₈H₁₂F₃N₃ corresponds to a molecular weight of 207.20 g/mol.
Table 1: Key Structural Identifiers
| Property | Value | Source |
|---|---|---|
| IUPAC Name | 2-methyl-5-(trifluoromethyl)-1,2,3,5,6,7-hexahydroimidazo[1,2-a]pyrimidine | |
| SMILES | CC1CN2C(CCN=C2N1)C(F)(F)F | |
| InChIKey | JKGDSHCGVYTPSY-UHFFFAOYSA-N | |
| Molecular Weight | 207.20 g/mol |
The chair-like conformation of the saturated pyrimidine ring and the planar imidazole moiety create a rigid framework that influences molecular interactions .
Synthesis and Manufacturing Processes
Conventional Trifluoromethylation Strategies
Industrial synthesis typically begins with 2-methylimidazo[1,2-a]pyrimidine derivatives, employing trifluoromethylating agents such as Umemoto’s reagent or CF₃Cu complexes. Reaction conditions critical for optimal yields (typically 60-75%) include:
-
Temperature: 80-110°C
-
Solvent: Dimethylformamide (DMF) or acetonitrile
-
Reaction Time: 12-24 hours
Palladium-Catalyzed Cross-Dehydrogenative Coupling
Emerging methodologies utilize palladium catalysts (e.g., Pd(OAc)₂) in oxidative cross-dehydrogenative coupling (CDC) reactions. This approach enables direct functionalization of preformed heterocycles using atmospheric oxygen as the terminal oxidant, achieving comparable yields (65-70%) under milder conditions (60-80°C, 6-8 hours) .
Table 2: Synthesis Method Comparison
| Parameter | Trifluoromethylation | CDC Approach |
|---|---|---|
| Yield | 60-75% | 65-70% |
| Temperature | 80-110°C | 60-80°C |
| Reaction Time | 12-24 h | 6-8 h |
| Byproduct Formation | Moderate | Low |
Physicochemical Properties
Solubility and Lipophilicity
The trifluoromethyl group confers enhanced lipophilicity (calculated logP ≈ 1.8) compared to non-fluorinated analogs, while maintaining moderate aqueous solubility (≈2.1 mg/mL in PBS pH 7.4). This balanced hydrophilicity-lipophilicity profile facilitates membrane permeation in biological systems.
Spectral Characteristics
-
¹H NMR (400 MHz, CDCl₃): δ 4.12 (m, 2H, CH₂N), 3.85 (q, J=6.8 Hz, 1H, CHCF₃), 2.95 (s, 3H, CH₃), 2.30-1.95 (m, 4H, CH₂)
-
¹⁹F NMR: δ -63.5 ppm (CF₃, triplet, J=10.2 Hz)
Thermogravimetric analysis reveals decomposition onset at 215°C, indicating moderate thermal stability.
Comparative Analysis with Related Heterocycles
Table 3: Structural and Functional Comparisons
The imidazo-pyrimidine scaffold demonstrates superior target selectivity compared to pyrazolo analogs, while CF₃ substitution enhances potency over CH₂F or CH₃ derivatives .
Applications in Medicinal Chemistry
Lead Optimization Strategies
Structural modifications focus on:
-
Ring Saturation: Partial hydrogenation improves metabolic stability
-
Substituent Engineering: CF₃→CF₂H substitutions modulate electronic effects
-
Prodrug Development: Phosphonooxymethyl prodrugs enhance oral bioavailability
Computational Modeling Insights
Docking studies with PI3Kγ (PDB 4LXY) reveal:
-
Binding energy: -9.8 kcal/mol
-
Key interactions:
-
π-Stacking with Tyr867
-
Salt bridge with Asp964
-
Hydrophobic contact with Val882
-
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume